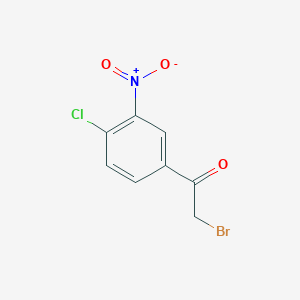

2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone

Descripción

2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone is a halogenated aromatic ketone featuring a bromo-substituted ethanone group attached to a phenyl ring substituted with chlorine and nitro groups at positions 4 and 3, respectively. Its molecular formula is C₈H₅BrClNO₃, with a molecular weight of 293.49 g/mol. The compound’s reactivity is driven by the electron-withdrawing nitro and chloro groups, which activate the aromatic ring for electrophilic substitution while the bromine atom at the α-position of the ketone enhances its utility as a synthetic intermediate in organic chemistry. It is widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to its versatile reactivity .

Propiedades

IUPAC Name |

2-bromo-1-(4-chloro-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO3/c9-4-8(12)5-1-2-6(10)7(3-5)11(13)14/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNQTMRPLLNPQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CBr)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380868 | |

| Record name | 4-Chloro-3-nitrophenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22019-49-4 | |

| Record name | 4-Chloro-3-nitrophenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(4-chloro-3-nitrophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone involves the reaction of dioxane dibromide with 4-chloro-3-hydroxyacetophenone in a dioxane-ethyl ether mixture at room temperature . This reaction typically yields the desired product with a high degree of purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis in a controlled laboratory environment can be scaled up for industrial purposes, ensuring that the reaction conditions are optimized for larger quantities.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amine group.

Oxidation Reactions: The compound can undergo oxidation under specific conditions.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols.

Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Substitution: Products vary depending on the nucleophile used.

Reduction: The major product is 2-amino-1-(4-chloro-3-nitrophenyl)ethanone.

Oxidation: The major products depend on the specific oxidizing agent and conditions used.

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone is often synthesized through various methods involving bromination and nitration processes. Its derivatives have been studied for their biological activities, particularly as potential pharmaceuticals.

Case Study: Synthesis of Alpha-Bromo Ketones

A notable study demonstrated a one-pot synthesis method for alpha-bromo ketones, including the target compound, using ammonium bromide and Oxone. This method provides a versatile approach to synthesize compounds with potential pharmaceutical applications .

Research has indicated that compounds similar to this compound exhibit significant biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of halogenated phenyl ethanones can enhance the efficacy of chemotherapeutic agents. For instance, the combination of certain compounds with chemotherapy drugs has led to increased apoptosis rates in cancer cell lines .

- Antimicrobial Properties : The structural characteristics of this compound suggest potential antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.

Pharmaceutical Applications

The compound's unique structure allows it to interact with biological targets effectively, leading to its exploration in drug development:

- Drug Combinations : Research indicates that combining this compound with established drugs may enhance therapeutic efficacy against resistant strains of pathogens or cancer cells .

Potential Toxicity and Safety

While exploring its applications, it is crucial to consider the safety profile of this compound:

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone involves its interaction with various molecular targets. The bromine and nitro groups are particularly reactive, allowing the compound to participate in a variety of chemical reactions. These interactions can inhibit enzyme activity or alter protein function, making it useful in biochemical research .

Comparación Con Compuestos Similares

Key Observations:

- Nitro Group Position: Shifting the nitro group from position 3 (target compound) to 5 (e.g., in 2-Bromo-1-(4-chloro-2-fluoro-5-nitrophenyl)ethanone) alters electronic distribution, impacting resonance stabilization and interactions with biological targets .

- Halogen Substitution: Replacing chlorine with fluorine (as in 2-Bromo-1-(4-fluorophenyl)ethanone) reduces electron-withdrawing effects, lowering electrophilic reactivity in cross-coupling reactions .

- Steric and Electronic Effects: The absence of a chloro group in 2-Bromo-1-(3-nitrophenyl)ethanone simplifies its crystal packing but reduces steric hindrance, making it less selective in biological assays .

Actividad Biológica

2-Bromo-1-(4-chloro-3-nitrophenyl)ethanone, with the CAS number 22019-49-4, is an organic compound notable for its complex structure, which includes bromine, chlorine, and nitro substituents on a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections detail its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C₈H₅BrClN₃O₃

- Molecular Weight : 278.49 g/mol

- Structure : The compound features a carbonyl group adjacent to a nitrophenyl moiety, which significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties . The presence of the nitro group enhances biological activity due to its ability to interact with biological targets. Notably, related compounds have shown efficacy in inhibiting the growth of various bacterial strains and fungi.

| Compound Name | Antimicrobial Activity (MIC in µg/mL) |

|---|---|

| This compound | TBD |

| 4-Chloro-3-nitrophenylacetone | >25 |

| 2-Bromo-1-(3-nitrophenyl)ethanone | TBD |

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. It has been reported that related compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism appears to involve interaction with cellular signaling pathways and DNA.

Study on Similar Compounds

A study focused on derivatives of this compound revealed significant activity against the DprE1 enzyme, which is crucial for tuberculosis treatment. The compounds exhibited IC50 values indicating strong inhibition:

| Compound | IC50 (µM) |

|---|---|

| BOK-2 | 2.2 ± 0.1 |

| BOK-3 | 3.0 ± 0.6 |

These findings suggest that structural modifications can enhance the biological activity of similar compounds.

Synthesis Methods

The synthesis of this compound typically involves a one-pot reaction strategy utilizing ammonium bromide and Oxone. This method has proven effective in generating various alpha-bromoketones, indicating its versatility in organic synthesis.

While specific mechanisms of action for this compound are not well-documented, it is hypothesized that its electrophilic nature allows it to interact with nucleophiles within biological systems, potentially leading to therapeutic effects or toxicity.

Q & A

Basic: What are the standard synthetic routes for preparing 2-bromo-1-(4-chloro-3-nitrophenyl)ethanone, and how is purity ensured?

Methodological Answer:

A common synthesis involves bromination of 1-(4-chloro-3-nitrophenyl)ethanone using bromine (Br₂) in chloroform at 0–5°C, followed by stirring at room temperature. The crude product is purified via column chromatography (silica gel, petroleum ether/ethyl acetate gradient) and recrystallized from tetrahydrofuran (THF) . Purity is confirmed by melting point analysis (e.g., 83–85°C, consistent with literature ), thin-layer chromatography (TLC), and nuclear magnetic resonance (NMR) spectroscopy. For example, the carbonyl (C=O) peak in ¹³C NMR appears near 190–194 ppm, while aromatic protons in ¹H NMR resonate at δ 6.92–7.94 ppm .

Advanced: How do intermolecular interactions influence the crystal packing of α-haloketones like this compound?

Methodological Answer:

X-ray crystallography (using programs like SHELXL or OLEX2 ) reveals that weak hydrogen bonds (C–H⋯O, C–H⋯Br), π-π stacking, and halogen bonding (Br⋯O) stabilize the crystal lattice. For example, in structurally similar α-bromoacetophenones, torsion angles between the bromine atom and the aromatic ring range from 168° to 178°, creating a planar arrangement that facilitates π-π interactions (3.5–4.0 Å spacing). These interactions form 3D networks with graph-set motifs (e.g., R₂²(8), R₃³(18)), critical for predicting solubility and stability .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 7.5–8.5 ppm), while the carbonyl carbon resonates near δ 190–194 ppm. The absence of NH protons in derivatives confirms successful alkylation .

- IR Spectroscopy : Strong C=O stretches at ~1700 cm⁻¹ and NO₂ symmetric/asymmetric stretches at ~1520/1350 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 278.48 for C₈H₅BrClNO₃) and fragmentation patterns validate the structure .

Advanced: How can computational modeling predict reactivity in halogenated aromatic ketones?

Methodological Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic substitution patterns. For example, the nitro group at the 3-position directs bromination to the α-carbon of the ketone via resonance stabilization. Fukui indices identify electrophilic sites, while molecular electrostatic potential (MEP) maps highlight regions prone to nucleophilic attack (e.g., the carbonyl carbon). These models align with experimental regioselectivity observed in bromination reactions .

Basic: What safety precautions are critical when handling brominated aromatic ketones?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of bromine vapors .

- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles mitigate skin/eye contact (P261/P262 precautions ).

- Waste Management : Quench excess bromine with sodium thiosulfate to prevent explosive residues .

Advanced: How does steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

The electron-withdrawing nitro and chloro groups enhance the electrophilicity of the α-carbon, favoring SN₂ reactions. Steric hindrance from the bulky 4-chloro-3-nitrophenyl group slows bimolecular pathways, promoting solvolysis in polar aprotic solvents (e.g., DMF). Kinetic studies (via HPLC monitoring) show pseudo-first-order rate constants (k₁) of ~10⁻⁴ s⁻¹ at 25°C, consistent with steric-controlled mechanisms .

Basic: How is column chromatography optimized for purifying halogenated aromatic ketones?

Methodological Answer:

- Stationary Phase : Silica gel (230–400 mesh) with high surface area improves resolution.

- Mobile Phase : A gradient of petroleum ether/ethyl acetate (0–10% v/v) separates polar byproducts (e.g., unreacted starting material).

- Detection : UV-vis at 254 nm identifies bands, with Rf values ~0.3–0.5 under 10% ethyl acetate .

Advanced: What role do halogenated ketones play in synthesizing bioactive heterocycles?

Methodological Answer:

this compound serves as a key intermediate in Mannich reactions and cyclocondensations. For example, reaction with 1,2,4-triazoles forms conazole derivatives with antifungal activity. Mechanistic studies (via ¹H NMR kinetics) reveal that the α-bromo ketone undergoes nucleophilic attack at the carbonyl carbon, followed by bromide displacement to form azole rings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.